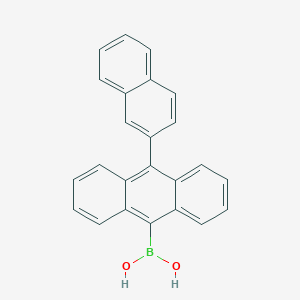

10-(2-Naphthyl)anthracene-9-boronic acid

概要

説明

10-(2-Naphthyl)anthracene-9-boronic acid:

準備方法

Synthetic Routes and Reaction Conditions: 10-(2-Naphthyl)anthracene-9-boronic acid can be synthesized through a multi-step process involving the following key steps:

Starting Materials: The synthesis begins with 9-bromo-10-(2-naphthyl)anthracene.

Lithiation: The bromo compound is treated with n-butyllithium (n-BuLi) to form the corresponding lithium intermediate.

Boronation: The lithium intermediate is then reacted with trimethyl borate (B(OCH3)3) to introduce the boronic acid group.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The process involves:

Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Temperature Control: Precise temperature control is maintained to optimize reaction rates and product formation.

化学反応の分析

Types of Reactions: 10-(2-Naphthyl)anthracene-9-boronic acid undergoes various chemical reactions, including:

Suzuki Coupling Reactions: This is the most common reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the coupling reaction.

Solvents: Organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.

Major Products:

科学的研究の応用

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

10-(2-Naphthyl)anthracene-9-boronic acid is utilized in the fabrication of OLEDs due to its excellent photophysical properties. The compound exhibits high thermal stability and efficient charge transport, making it suitable for use as an emissive layer or a host material in OLED devices. Studies have shown that incorporating this boronic acid derivative can enhance the efficiency and brightness of OLEDs, contributing to the development of high-performance displays and lighting solutions .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as a building block for constructing donor-acceptor systems. Its ability to facilitate charge separation and transport is crucial for improving the overall efficiency of solar cells. Research indicates that devices incorporating this compound demonstrate enhanced power conversion efficiencies compared to those using conventional materials .

Medicinal Chemistry

Anticancer Activity

Boronic acids, including this compound, have been investigated for their potential in anticancer therapies. They function by inhibiting proteasomes, similar to the FDA-approved drug bortezomib. This mechanism is particularly relevant in treating multiple myeloma and other malignancies. Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Sensor Applications

The compound has also been explored for its role in sensor technology. Its boronic acid functionality allows it to selectively bind to diols, which can be exploited for the detection of glucose and other biomolecules. This property is particularly useful in developing biosensors for medical diagnostics .

Synthetic Applications

Suzuki Coupling Reactions

this compound is commonly used as a coupling agent in Suzuki-Miyaura reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. Its effectiveness in these reactions has made it a staple in organic synthesis, particularly in the pharmaceutical industry for creating diverse chemical libraries .

Case Studies

作用機序

The primary mechanism of action for 10-(2-Naphthyl)anthracene-9-boronic acid involves its role as a boronic acid reagent in Suzuki coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process forms a new carbon-carbon bond, resulting in the formation of biaryl compounds .

類似化合物との比較

9-Anthraceneboronic Acid: Another boronic acid derivative used in similar coupling reactions.

2-Naphthaleneboronic Acid: Contains a naphthyl group but lacks the anthracene moiety.

Uniqueness: 10-(2-Naphthyl)anthracene-9-boronic acid is unique due to its dual functional groups (naphthyl and anthracene), which provide distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials .

生物活性

10-(2-Naphthyl)anthracene-9-boronic acid (C24H17BO2) is a boronic acid derivative known for its unique structural properties and potential biological applications. This compound has garnered attention in various fields, particularly in organic synthesis and biological studies, due to its ability to interact with specific biomolecules and influence biological pathways.

Chemical Structure and Properties

- Molecular Formula : C24H17BO2

- Molecular Weight : 348.21 g/mol

- CAS Number : 597554-03-5

- IUPAC Name : (10-naphthalen-2-yl)anthracen-9-ylboronic acid

- InChI Key : ASQXKNXJNDLXQV-UHFFFAOYSA-N

The compound features a boronic acid functional group, which is crucial for its reactivity and interactions with biological targets. Its structure allows it to participate in various chemical reactions, including those relevant to medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biomolecules such as sugars and nucleotides. This property enables the compound to act as a molecular probe or sensor in biological systems. The mechanism involves:

- Binding to Biomolecules : The boron atom can interact with hydroxyl groups in biomolecules, facilitating the formation of stable complexes.

- Influencing Enzyme Activity : By binding to specific enzymes or receptors, the compound can modulate their activity, potentially leading to therapeutic effects or insights into biological pathways.

Case Studies and Research Findings

-

Fluorescent Sensor Development :

Research has demonstrated that anthracene-based boronic acids, including this compound, can be utilized in the design of fluorescent sensors for detecting saccharides and other diols. These sensors exploit the fluorescence properties of the anthracene moiety, which can be quenched or enhanced upon binding with target molecules . -

Anticancer Activity :

A study explored the potential anticancer properties of boronic acids, including this compound, highlighting their ability to inhibit tumor growth by targeting specific cancer-related pathways. The boron atom's unique electronic properties were shown to play a role in disrupting cellular processes that favor cancer cell proliferation . -

Biological Pathway Regulation :

Another research article focused on the role of boronic acids in regulating biological pathways related to metabolic processes. The study indicated that compounds like this compound could affect enzyme kinetics and cellular signaling pathways by acting as competitive inhibitors or activators .

Comparative Analysis

| Property | This compound | Other Boronic Acids |

|---|---|---|

| Molecular Weight | 348.21 g/mol | Varies (e.g., phenylboronic acid ~ 137 g/mol) |

| Binding Affinity | High for diols | Varies; typically lower |

| Fluorescence | Strong emission properties | Depends on structure |

| Biological Applications | Sensors, anticancer agents | Drug development, diagnostics |

特性

IUPAC Name |

(10-naphthalen-2-ylanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVDBZMVEURVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630472 | |

| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597554-03-5 | |

| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-Naphthyl)anthracene-9-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 10-(2-Naphthyl)anthracene-9-boronic acid a significant compound in the development of blue OLED materials?

A1: this compound serves as a crucial precursor in synthesizing asymmetric anthracene derivatives for blue OLED applications []. The boronic acid functionality allows for versatile modification of the anthracene structure via Suzuki coupling reactions. This enables researchers to fine-tune the compound's properties, such as its emission wavelength and energy levels, for optimal performance in OLED devices.

Q2: How does the structure of the aryl substituent introduced via this compound affect the OLED material properties?

A2: The study demonstrates that the bulkiness of the aryl substituent at the 10-position of the anthracene core, introduced through reactions with this compound, significantly influences the solid-state photoluminescence properties []. Increasing the steric bulk of the substituent leads to a reduced bathochromic shift in the emission spectrum. This control over the emission wavelength is crucial for achieving desired blue color coordinates in OLED devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。